N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4-dimethoxybenzenesulfonamide
Description
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4-dimethoxybenzenesulfonamide is a heterocyclic sulfonamide derivative characterized by an imidazo[2,1-b][1,3]thiazole core linked to a phenyl group at position 2. The sulfonamide moiety is substituted with 3,4-dimethoxy groups on the benzene ring.
Properties
Molecular Formula |
C19H17N3O4S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C19H17N3O4S2/c1-25-17-7-6-15(11-18(17)26-2)28(23,24)21-14-5-3-4-13(10-14)16-12-22-8-9-27-19(22)20-16/h3-12,21H,1-2H3 |
InChI Key |
REOJQFACOBDHHP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Imidazo[2,1-b] thiazole Core
The imidazo[2,1-b]thiazole ring system is typically constructed via cyclocondensation of 2-aminothiazoles with α-haloketones or α-haloesters. A modified procedure from Robert et al. involves:
-
Step 1 : Reaction of 2-amino-4-(ethoxycarbonylmethyl)thiazole with 4-bromophenacyl bromide in anhydrous benzene to form a thiazolium intermediate.
-
Step 2 : Cyclization using mercaptoacetic acid under reflux (80°C, 6 hours) to yield ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate hydrobromide (yield: 72–78%).
Introduction of the Phenyl Group
The 6-position of the imidazo[2,1-b]thiazole is functionalized via Suzuki-Miyaura coupling. A representative protocol from Harraga et al. employs:
Sulfonamide Coupling
The final step involves reacting 3,4-dimethoxybenzenesulfonyl chloride with the aminated phenyl-imidazo[2,1-b]thiazole intermediate. Key optimizations from US20070185136A1 include:
-
Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
-
Base : Triethylamine (3 equiv) to neutralize HCl.
-
Temperature : 0°C to room temperature, 4–6 hours.
Optimized Reaction Conditions and Comparative Analysis
Table 1: Comparison of Sulfonamide Coupling Methods
| Parameter | Method A (DCM) | Method B (DMF) | Method C (Ionic Liquid) |
|---|---|---|---|
| Solvent | DCM | DMF | [Bmim]Br |
| Temperature | 0°C → RT | RT | 60°C |
| Time (h) | 4 | 6 | 2 |
| Yield (%) | 85 | 92 | 88 |
| Purity (HPLC, %) | 95.2 | 96.5 | 94.8 |
Key Findings :
-
DMF slightly outperforms DCM in yield and purity due to improved solubility of intermediates.
-
Ionic liquid ([Bmim]Br) accelerates the reaction but requires post-synthesis purification via aqueous extraction.
Critical Analytical Validation
Structural Confirmation
Purity Assessment
-
HPLC : Atlantis dC18 column (4.6 × 150 mm, 5 μm), gradient 10–90% acetonitrile/0.1% TFA, retention time: 12.7 min, purity >95%.
Troubleshooting and Yield Optimization
-
Low Cyclization Yields : Pre-activation of the thiazole amine with acetic anhydride improves cyclization efficiency (yield increase: 15%).
-
Sulfonamide Hydrolysis : Moisture-free conditions (molecular sieves) prevent hydrolysis of the sulfonyl chloride intermediate.
-
Byproduct Formation : Use of scavenger resins (e.g., trisamine) reduces di-sulfonylated byproducts from 12% to <2%.
Scalability and Industrial Considerations
-
Batch Size : Pilot-scale reactions (1 kg substrate) in DMF achieve consistent yields (89–91%) with a 10-hour reaction time.
-
Cost Analysis :
Recent Advancements and Alternatives
Chemical Reactions Analysis
Types of Reactions
WAY-352571 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert WAY-352571 into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing imidazo[2,1-b][1,3]thiazole scaffolds exhibit significant anticancer properties. For instance, derivatives of this compound have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. Studies have demonstrated that these compounds can target specific pathways involved in cancer progression, such as the PI3K/Akt/mTOR signaling pathway .
Antimicrobial Properties
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4-dimethoxybenzenesulfonamide has also shown promising antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes. This makes it a candidate for further development as an antibiotic or antifungal agent .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of various enzymes linked to disease processes. For example, it may act as an inhibitor of carbonic anhydrase and other sulfonamide-sensitive enzymes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema by reducing fluid production or enhancing diuresis .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro studies on cancer cell lines | Showed significant inhibition of cell proliferation with IC50 values in low micromolar range. |
| Antimicrobial assays | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL. |
| Enzyme inhibition assays | Confirmed inhibition of carbonic anhydrase with IC50 values comparable to established inhibitors. |
Mechanism of Action
The mechanism of action of WAY-352571 involves its interaction with specific molecular targets and pathways. It is known to:
Bind to receptors: The compound can bind to specific receptors in biological systems, modulating their activity.
Inhibit enzymes: WAY-352571 can inhibit certain enzymes, affecting metabolic pathways.
Modulate signaling pathways: The compound can influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Steric Considerations : Bulky substituents like 2,4-dimethyl groups () may hinder access to deep binding pockets, unlike the planar 3,4-dimethoxy configuration.
- Synthetic Challenges : The target compound’s dimethoxy groups necessitate precise regioselective synthesis, contrasting with simpler halogenation or methylation strategies .
Biological Activity
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4-dimethoxybenzenesulfonamide (referred to as NI3T) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical implications.
- Molecular Formula : C18H18N4O4S
- Molecular Weight : 382.43 g/mol
- CAS Number : Not explicitly stated in the search results but can be derived from the structural formula.
NI3T exhibits various biological activities that are attributed to its structural components. The imidazo[2,1-b][1,3]thiazole moiety is known for its role in modulating biological pathways related to cancer and inflammation. Specifically, compounds with similar structures have been shown to inhibit focal adhesion kinase (FAK), which is crucial in cancer cell proliferation and migration .
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance:
- Inhibition of FAK : A class of imidazo derivatives demonstrated significant inhibition of FAK phosphorylation in pancreatic cancer cells, leading to decreased cell proliferation and migration. The IC50 values for some derivatives were reported between 0.59 to 2.81 μM .
- Carbonic Anhydrase Inhibition : Another study focused on imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates showed selective inhibition against carbonic anhydrase II (hCA II), which is implicated in tumor progression. The inhibition constants ranged from 57.7 to 98.2 µM for these compounds .
Sirtuin Modulation
NI3T has been noted as a sirtuin modulator, which suggests its involvement in regulating cellular processes such as aging and metabolism. Sirtuins are a family of proteins that play critical roles in cellular regulation and have been linked to various diseases including cancer and neurodegenerative disorders .
Case Studies
- Pancreatic Cancer Models : In vitro studies using pancreatic cancer cell lines demonstrated that NI3T derivatives effectively reduced cell viability and induced apoptosis through the modulation of apoptotic pathways influenced by FAK inhibition.
- Selectivity Against Isoforms : Research indicated that certain derivatives displayed selective inhibition against specific isoforms of carbonic anhydrases (hCA II over hCA I, IX, XII), suggesting a targeted approach in cancer therapy .
Data Summary Table
Q & A
[Basic] What synthetic methodologies are recommended for synthesizing N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4-dimethoxybenzenesulfonamide, and what reaction conditions optimize yield?
The synthesis involves multi-step organic reactions. A common approach includes coupling the imidazo[2,1-b][1,3]thiazole core with the sulfonamide moiety under controlled conditions. Key steps include:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and reaction kinetics .
- Catalysts : Triethylamine is often used to facilitate coupling reactions and neutralize acidic byproducts .
- Purification : Pre-parative HPLC with columns like Atlantis dC18 (10 μm) ensures high purity (>95%) .
- Yield optimization : Heating at 80°C for 90 minutes in methanol with hydrazine hydrate improves intermediate formation, as seen in analogous sulfonamide syntheses .
[Basic] Which analytical techniques are most reliable for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and heterocyclic core integrity. For example, H NMR peaks at δ 2.5–3.5 ppm often indicate methoxy groups, while aromatic protons appear at δ 6.5–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC/UPLC : Employ Acquity BEH C18 columns with PDA/ELSD detectors for purity verification (>95%) .
- Melting Point Analysis : Consistency in melting points (e.g., 238–271°C for related compounds) confirms crystalline purity .
[Advanced] How do structural modifications to the imidazo[2,1-b][1,3]thiazole core influence biological activity, and what methodologies guide SAR studies?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro, halogen) at the 6-position enhances antimicrobial activity, while methoxy groups improve solubility . For example, 3-methyl substitution increased anticancer activity by 40% in analogous compounds .
- Linker Optimization : Modifying the sulfonamide linker length (e.g., propyl vs. butyl chains) impacts target binding affinity. Computational docking and free-energy perturbation (FEP) simulations are used to predict interactions .
- Biological Assays : Test derivatives against panels of cancer cell lines (e.g., MCF-7, HeLa) with IC dose-response curves to quantify potency .
[Advanced] How can researchers resolve contradictions in reported biological activity data across studies?
- Assay Standardization : Discrepancies often arise from variations in cell culture conditions (e.g., serum concentration, passage number). Use standardized protocols like the NCI-60 panel for reproducibility .
- Compound Purity : Validate purity via orthogonal methods (e.g., LC-MS + H NMR) to exclude confounding impurities .
- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for proposed targets (e.g., Fyn kinase or CAR receptors) .
[Advanced] What crystallographic strategies are effective for determining the 3D structure of this compound and its protein complexes?
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXT for space-group determination and refinement. For example, TRIM24 bromodomain complexes were resolved at 1.8 Å resolution using similar sulfonamides .
- Crystallization Conditions : Optimize with PEG 3350 or glycerol as precipitants and pH 7.0–7.5 buffers .
- Data Collection : Synchrotron radiation (λ = 0.98 Å) improves resolution for low-symmetry crystals (e.g., monoclinic P2) .
[Basic] What are the primary biological targets of this compound, and which assays confirm target engagement?
- Target Identification : Screen against kinase panels (e.g., Fyn, Src) using competitive binding assays. CITCO, a CAR agonist, shares structural motifs with this compound, suggesting nuclear receptor targets .
- Cellular Assays : Measure downstream effects (e.g., CYP3A4 induction for CAR activation) via luciferase reporter systems .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K) to purified receptors like TRIM24 .
[Advanced] How can researchers address low solubility or stability during in vivo studies?
- Formulation Strategies : Use cyclodextrin-based nanoencapsulation or PEGylation to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at methoxy positions, which are cleaved in vivo .
- Stability Testing : Conduct accelerated degradation studies under varied pH (1.2–7.4) and temperature (4–40°C) conditions, monitored via UPLC .
[Basic] What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
